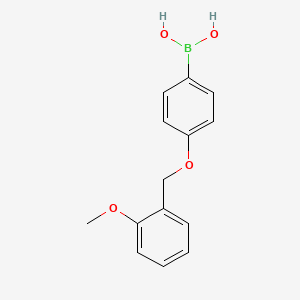
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBO-PBA, is a boronic acid derivative that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound is a versatile building block that can be used in the synthesis of a wide range of biologically active molecules.
Applications De Recherche Scientifique
Molecular Recognition and Chemosensing
(Zhu et al., 2006) explored the N-B interactions in boronic acids and esters, focusing on their application in molecular recognition and chemosensing. Their study on o-(pyrrolidinylmethyl)phenylboronic acid and its complexes provides insights into the formation of an intramolecular N-B dative bond, which is crucial for designing future chemosensing technologies targeting physiologically important substances like saccharides, alpha-hydroxycarboxylates, and catecholamines.
Synthesis of Complex Molecules
(Das et al., 2011) focused on synthesizing boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents. The use of boronic acid derivatives in these syntheses showcases the versatility of boronic acids in creating complex molecules with potential biological applications.
Formation and Study of New Chemical Compounds
(Nishihara et al., 2002) reported the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This research contributes to our understanding of the chemical properties and potential applications of boron-containing compounds in various chemical reactions.
Catalysis and Organic Synthesis
(Arnold et al., 2008) prepared derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their utility as catalysts for direct amide formation between carboxylic acids and amines. This highlights the role of boronic acid derivatives in facilitating organic synthesis reactions under mild conditions.
Antiviral Therapeutics
(Khanal et al., 2013) discussed the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, specifically against the Hepatitis C virus. This innovative approach indicates the broad potential of boronic acids in biomedical applications, including antiviral therapeutics.
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFEBLXRQPHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584718 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-74-5 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



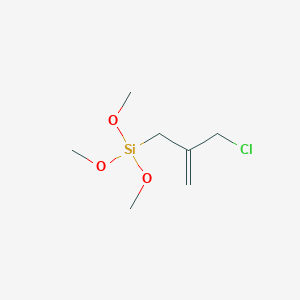
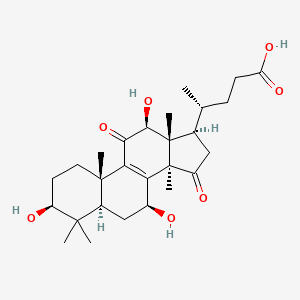


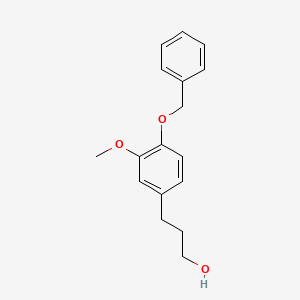
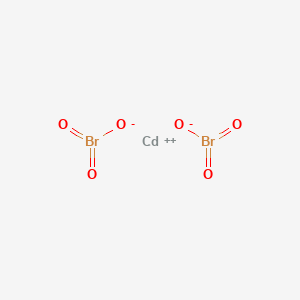
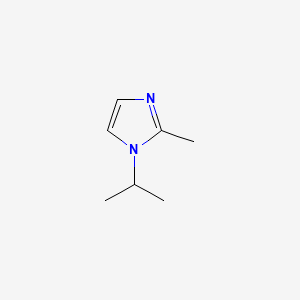


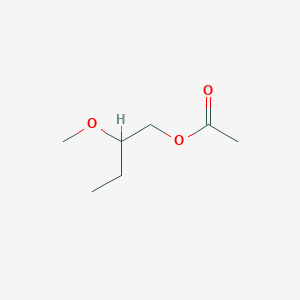
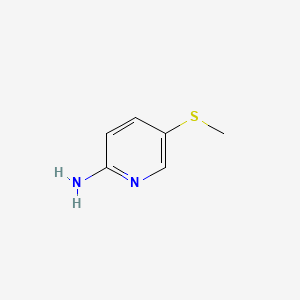
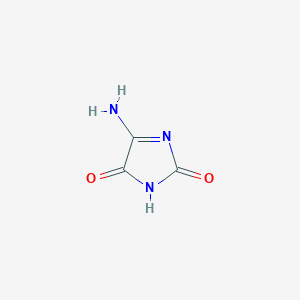
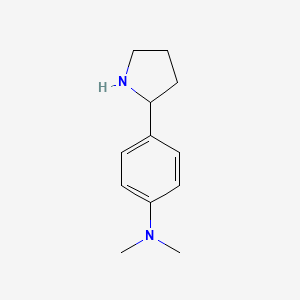
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)